Geranyl Acetate

描述

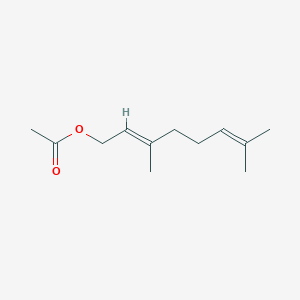

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020654 | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-87-3, 33843-18-4, 68311-13-7 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, geranyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033843184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W81YG7P9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Geranyl Acetate for Researchers

Geranyl acetate is a naturally occurring monoterpene ester that is a significant component of many essential oils, contributing to their characteristic floral and fruity aromas.[1][2] This technical guide provides an in-depth overview of the fundamental properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein covers its chemical and physical characteristics, synthesis and biosynthesis, spectroscopic analysis, and biological activities, with a focus on experimental methodologies and mechanistic pathways.

Chemical and Physical Properties

This compound is the acetate ester of geraniol, an acyclic monoterpene alcohol.[3][4] It is a colorless to pale yellow liquid with a pleasant, sweet, floral, and fruity scent reminiscent of rose, lavender, and pear.[1][4][5]

Chemical Structure and Identifiers

-

IUPAC Name: [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[3]

-

Synonyms: (E)-3,7-Dimethyl-2,6-octadien-1-yl acetate, Geraniol acetate, trans-3,7-Dimethyl-2,6-octadien-1-yl acetate[4][6]

-

Molecular Formula: C₁₂H₂₀O₂[3]

-

InChI Key: HIGQPQRQIQDZMP-DHZHZOJOSA-N[3]

-

SMILES: CC(=CCC/C(=C/COC(=O)C)/C)C[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | References |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][3] |

| Odor | Sweet, floral, fruity, rose-like | [1][4][5] |

| Boiling Point | 236–245 °C (at 760 mmHg) | [1][2][5][7] |

| 138 °C (at 25 mmHg) | [8][9][10] | |

| Melting Point | < 25 °C | [1][2][5] |

| Density | 0.907 - 0.916 g/mL at 25 °C | [1][2][5][6] |

| Refractive Index (n²⁰/D) | 1.457 - 1.464 | [4][7][11] |

| Vapor Pressure | 0.07 mmHg at 20 °C | [5][8][9] |

| Flash Point | 104 - 122 °C (219.2 - 251.6 °F) | [5][11][12] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and most fixed oils.[3][4][13][14] | |

| logP (Octanol/Water) | 4.04 | [3][5] |

Synthesis and Biosynthesis

This compound can be obtained through both chemical synthesis and biological pathways.

Chemical Synthesis from Geraniol

This compound is commonly synthesized via the esterification of geraniol with acetic anhydride or acetic acid.[3][7][15] The use of a solid acid catalyst can facilitate this reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification of geraniol with acetic anhydride using a solid acid catalyst.[2][3]

-

Materials: Geraniol (natural, purity 90-95%), acetic anhydride (>99%), SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst.[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add natural geraniol and acetic anhydride in a 1:1 to 1:1.5 mass ratio.[2]

-

Catalyst Addition: Add the SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst, amounting to 0.5-3% of the total mass of geraniol and acetic anhydride.[2]

-

Reaction Conditions: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere for 0.5 to 1.5 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst. The filtrate is the crude this compound.[2]

-

Purification: Purify the crude product by vacuum distillation (e.g., at 50 mmHg and 90 °C) to obtain pure this compound.[2] The reaction can be monitored by gas chromatography to determine the conversion of geraniol.[3]

Biosynthesis Pathway

In plants, this compound is synthesized via the mevalonate (MVA) pathway. The key precursor is geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][5] GPP is then converted to geraniol by geraniol synthase. Finally, geraniol is acetylated by an acetyltransferase to yield this compound.[5][13]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in complex mixtures, such as essential oils.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from a method for the analysis of essential oils containing this compound.[14][16]

-

Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., 10 µL of sample in 990 µL of CH₂Cl₂).[17]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010Ultra).[16]

-

GC Column: Use a nonpolar capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane) or ZB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).[14][16][18]

-

Injection: Inject 0.1-1 µL of the prepared sample in split mode (e.g., split ratio 24.4:1 or 40:1).[14][16]

-

Oven Temperature Program: A typical temperature program is to hold the oven at 60 °C for 5 minutes, then increase by 2 °C/min to 100 °C, 3 °C/min to 150 °C, 5 °C/min to 200 °C, and finally 15 °C/min to 250 °C, holding for 5 minutes.[14]

-

MS Conditions: Set the ion source temperature to 200-230 °C and acquire mass spectra in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-500.[14]

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of a reference standard and by matching the mass spectrum with libraries such as NIST.[14][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR of this compound

This protocol is based on standard NMR analysis of small organic molecules.[4][11][21]

-

Sample Preparation: Dissolve approximately 3-5 mg of purified this compound in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[4][11]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.[11]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical signals for this compound in CDCl₃ are observed for the methyl groups, methylene protons, and vinyl protons.[11][22]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks to the corresponding protons and carbons in the this compound structure. Two-dimensional NMR experiments like COSY can be used to confirm proton-proton couplings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the ester group.

Experimental Protocol: ATR-FTIR of this compound

This is a general protocol for the analysis of a liquid sample.

-

Sample Preparation: No specific sample preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. For this compound, key peaks include a strong C=O stretch for the ester at ~1740 cm⁻¹ and C-O stretches at ~1230 cm⁻¹ and ~1020 cm⁻¹.[23][24]

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

This compound has demonstrated activity against various bacteria and fungi.[8][12] Molecular docking studies suggest that its antibacterial action may involve the inhibition of key enzymes in bacterial cell wall synthesis.[8]

Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

In a study involving Pseudomonas aeruginosa and Staphylococcus aureus, this compound showed a high binding affinity for WbpE Aminotransferase (involved in O-antigen assembly) and Beta-Lactamase, respectively.[8] This suggests that this compound may disrupt the formation of the bacterial cell wall, leading to cell death.

Anti-inflammatory Activity

Essential oils containing this compound have shown anti-inflammatory effects.[12][25] Studies on its precursor, geraniol, have demonstrated its ability to inhibit inflammatory responses by modulating signaling pathways such as NF-κB and p38 MAPK.[19] this compound itself has been shown to reduce nociceptive behavior in the second phase of the formalin test, which is associated with inflammation.[25]

Anticancer Activity

This compound has exhibited anticancer effects in colon cancer cells by inducing apoptosis (programmed cell death), DNA damage, and cell cycle arrest.[26][27] The pro-apoptotic effect was associated with the upregulation of Bax and downregulation of Bcl-2 expression, indicating the involvement of the mitochondrial apoptosis pathway.[26] Studies on essential oils containing this compound have also shown that it can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death.[28]

Applications in Research and Drug Development

The diverse biological activities of this compound make it a compound of interest for further research and development.

-

Antimicrobial Drug Development: Its ability to target bacterial cell wall synthesis makes it a potential candidate for the development of new antibacterial agents, particularly in the context of growing antimicrobial resistance.[8][29]

-

Anti-inflammatory Therapeutics: Its demonstrated anti-inflammatory properties suggest its potential use in developing treatments for inflammatory conditions.[12][25]

-

Cancer Chemoprevention and Therapy: The pro-apoptotic and cell cycle arresting effects of this compound in cancer cells warrant further investigation for its potential as a chemotherapeutic or chemopreventive agent.[26][28]

-

Flavor and Fragrance Industry: It is widely used as a fragrance component in perfumes, cosmetics, and soaps, and as a flavoring agent in food products.[1][7][13]

Safety and Handling

This compound is generally recognized as safe (GRAS) for its use as a flavoring agent by the U.S. Food and Drug Administration.[2][13] However, it can cause skin and eye irritation upon direct contact.[30][31] It may also cause an allergic skin reaction.[30][31] Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed when handling this compound.[12][26]

Conclusion

This compound is a versatile monoterpene ester with well-characterized chemical and physical properties. Its synthesis is straightforward, and its analysis is readily achievable using standard spectroscopic techniques. The growing body of evidence for its antimicrobial, anti-inflammatory, and anticancer activities makes it a promising lead compound for further investigation in the field of drug discovery and development. This guide provides a solid foundation of its fundamental properties to aid researchers in their exploration of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105906504A - Method for preparing natural this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of this compound against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035157) [hmdb.ca]

- 12. leafwell.com [leafwell.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ScenTree - this compound (CAS N° 105-87-3) [scentree.co]

- 16. revive-eo.com [revive-eo.com]

- 17. mdpi.com [mdpi.com]

- 18. spectrabase.com [spectrabase.com]

- 19. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound [webbook.nist.gov]

- 21. NP-MRD: Showing NP-Card for this compound (NP0205552) [np-mrd.org]

- 22. This compound(105-87-3) 1H NMR [m.chemicalbook.com]

- 23. This compound | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound [webbook.nist.gov]

- 25. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. selleckchem.com [selleckchem.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates | PLOS One [journals.plos.org]

- 30. researchgate.net [researchgate.net]

- 31. ez.restek.com [ez.restek.com]

The Sweet Scent of Science: A Technical Guide to the Natural Sources and Extraction of Geranyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Geranyl acetate, a monoterpene ester, is a naturally occurring organic compound prized for its characteristic sweet, fruity, and floral aroma reminiscent of rose and geranium. Beyond its extensive use in the fragrance and flavor industries, this compound has garnered attention for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. This technical guide provides an in-depth exploration of the natural origins of this compound, its biosynthesis, and the methodologies for its extraction and purification.

Natural Occurrence of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. The concentration of this ester can vary significantly depending on the plant species, geographical origin, and harvesting time. It is found in a variety of plants including bay leaf, basil, allspice, celery, bergamot, and cardamom.[1] Key botanical sources are particularly rich in this compound. Below is a summary of the this compound content in several commercially important essential oils.

| Plant Species | Common Name | Plant Part | This compound Content (%) | Reference |

| Pelargonium graveolens | Geranium | Leaves | 1.30 - 22.59 | [2][3] |

| Cymbopogon martinii | Palmarosa | Grass | 6.60 - 17.3 | [4][5] |

| Cymbopogon winterianus | Citronella | Grass | ~5.0 | [4] |

| Coriandrum sativum | Coriander | Seeds | up to 15.6 | [4] |

| Eucalyptus species | Eucalyptus | Leaves | up to 60 | [4][6] |

| Callitris species | Cypress Pine | Wood/Leaves | up to 60 | [4] |

| Cymbopogon citratus | Lemongrass | Leaves | ~2.2 | [7] |

| Rosa damascena | Rose | Flowers | Present, but often in lower concentrations | [8] |

| Citrus limon | Lemon | Peel | Present | [8] |

Biosynthesis of this compound

This compound is a secondary metabolite in plants, synthesized from geraniol. The biosynthesis primarily occurs via the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Geranyl pyrophosphate (GPP), a C10 intermediate, is formed by the condensation of IPP and DMAPP. GPP then serves as the direct precursor for the synthesis of geraniol, a reaction catalyzed by geraniol synthase (GES). The final step in the formation of this compound is the esterification of geraniol with acetyl-CoA, a reaction mediated by an alcohol acyltransferase (AAT).

In recent years, biotechnological production of this compound has been explored as a sustainable alternative to extraction from natural sources or chemical synthesis. Metabolic engineering of microorganisms such as Saccharomyces cerevisiae and Escherichia coli has enabled the heterologous production of this compound.[1][8] For instance, engineered S. cerevisiae has achieved titers of up to 22.49 mg/L.[8][9][10]

Extraction and Purification Methodologies

The extraction of this compound from plant matrices is primarily achieved through the isolation of its essential oil. The choice of extraction method depends on factors such as the stability of the compound, the desired purity, and economic considerations.

Experimental Workflow for Extraction and Purification

The general workflow for obtaining purified this compound from a plant source involves several key stages, from material preparation to final analysis.

Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.[11] It is particularly suitable for thermo-labile compounds like this compound.

Experimental Protocol:

-

Material Preparation: Fresh or dried plant material (e.g., 500 g of Cymbopogon martinii grass) is coarsely chopped or ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.

-

Distillation: The plant material is placed in the flask with a sufficient amount of water (e.g., 2 L). The water is heated to boiling, and the steam passes through the plant material, volatilizing the essential oils.

-

Condensation: The steam and essential oil vapor mixture is directed to the condenser, where it is cooled and condenses back into a liquid.

-

Separation: In the collection vessel, the less dense, water-insoluble essential oil separates from the aqueous phase (hydrosol), forming a distinct upper layer.

-

Collection and Drying: The essential oil layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

-

Yield Determination: The yield of the essential oil is calculated based on the initial weight of the plant material. For lemongrass, optimal conditions of 5.66 L of water per 1 kg of 10.00 mm thick material for 180 minutes can yield a maximum of 2.98±0.02 mL/kg of essential oil.

Solvent Extraction

Solvent extraction is employed for plant materials that are sensitive to the high temperatures of steam distillation or have a low essential oil content.

Experimental Protocol:

-

Material Preparation: Dried and finely ground plant material (e.g., 100 g of Pelargonium graveolens leaves) is used.

-

Solvent Selection: A suitable organic solvent with a low boiling point, such as n-hexane or ethanol, is chosen.

-

Extraction: The plant material is macerated in the solvent at room temperature or with gentle heating for a specified period (e.g., 24 hours) with continuous agitation. Soxhlet extraction can also be utilized for a more efficient process.[12]

-

Filtration and Concentration: The mixture is filtered to remove the solid plant material. The solvent is then evaporated from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated extract known as a "concrete."

-

Absolute Production: The concrete is further treated with ethanol to separate the volatile aromatic compounds from waxes and other non-volatile substances, yielding an "absolute."

-

Solvent Removal: The ethanol is removed by evaporation to obtain the final essential oil. A study on geranium oil extraction found that n-hexane and toluene provided yields of 0.08-0.1% using Soxhlet extraction.[12]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (SC-CO₂), is a green and highly selective extraction method that avoids the use of organic solvents and high temperatures.

Experimental Protocol:

-

Material Preparation: Dried and ground plant material (e.g., 100 g of lemongrass) is packed into an extraction vessel.

-

Apparatus Setup: A supercritical fluid extractor is used, consisting of a CO₂ tank, a high-pressure pump, a temperature-controlled extraction vessel, and a separator.

-

Extraction Parameters: The temperature and pressure are set to bring the CO₂ to its supercritical state (above 31.1 °C and 73.8 bar). For lemongrass essential oil, optimal conditions for citral extraction were found to be 90 bar and 50°C, yielding 0.65% essential oil.[13][14]

-

Extraction Process: Supercritical CO₂ is passed through the plant material, where it acts as a solvent, dissolving the essential oils.

-

Separation: The CO₂ laden with the extract is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and release the extracted oil.

-

Collection: The essential oil is collected from the separator. The solvent-free CO₂ can be recycled for further extractions.

Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of this compound in essential oils.[15]

GC-MS Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as methanol or hexane (e.g., 1 µL of oil in 1 mL of solvent).[16] An internal standard may be added for accurate quantification.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

-

-

Data Analysis: The components are identified by comparing their mass spectra and retention times with those of reference compounds and spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak area of this compound and comparing it with a calibration curve of a pure standard.

Conclusion

This compound is a valuable natural compound with significant applications in various industries. Understanding its natural sources, biosynthetic pathway, and efficient extraction and purification methods is crucial for its sustainable production and utilization. This guide provides a comprehensive overview of these aspects, offering valuable information for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development. The continued exploration of both traditional and modern techniques will undoubtedly lead to further advancements in the production and application of this versatile monoterpene ester.

References

- 1. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester this compound [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative analysis of the oil and supercritical CO(2) extract of Cymbopogon citratus Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 16. scitepress.org [scitepress.org]

- 17. Isolation of this compound and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. [mdpi.com]

The Core Biosynthesis of Geranyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl acetate is a monoterpene ester that contributes significantly to the characteristic floral and fruity aromas of many plants. As a key component of essential oils, it holds considerable interest for the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The document includes a compilation of quantitative data on key enzymes, detailed experimental protocols for the analysis of the pathway, and visual diagrams to elucidate the metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and manipulation of plant secondary metabolism for various applications.

Introduction

This compound is the acetate ester of geraniol, an acyclic monoterpene alcohol. It is a prevalent natural product found in the essential oils of a wide array of aromatic plants, including roses, lemongrass, and palmarosa. The biosynthesis of this compound is a multi-step process that originates from primary metabolism and culminates in the formation of this fragrant ester. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound in plants or heterologous systems.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a two-stage process. The first stage involves the synthesis of its precursor, geraniol, through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The second stage is the esterification of geraniol with an acetyl group, a reaction catalyzed by a specific class of enzymes.

Synthesis of the Precursor: Geraniol

The universal C5 precursors for all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the MEP pathway in the plastids. In the context of monoterpene biosynthesis, the MEP pathway is the primary source of IPP and DMAPP.

-

Formation of Geranyl Diphosphate (GPP): In the plastids, one molecule of DMAPP and one molecule of IPP are condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).

-

Conversion of GPP to Geraniol: The final step in geraniol synthesis is the conversion of GPP to geraniol. This reaction is catalyzed by Geraniol Synthase (GES) , a member of the terpene synthase (TPS) family of enzymes. GES facilitates the removal of the diphosphate group from GPP and the subsequent quenching of the resulting carbocation with a water molecule to yield geraniol.

Esterification of Geraniol to this compound

The final step in the biosynthesis of this compound is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of geraniol. This esterification reaction is catalyzed by Alcohol Acetyltransferases (AATs) , which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.

The reaction is as follows:

Geraniol + Acetyl-CoA ↔ this compound + CoA

This reaction is believed to primarily occur in the cytosol, where a pool of acetyl-CoA is available from various metabolic pathways.

Quantitative Data on Key Enzymes

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the enzymes involved. The following table summarizes available quantitative data for key enzymes in the pathway from plant sources.

| Enzyme | Plant Source | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 µM | 0.8 s-1 | 3.8 x 104 | [1] |

| Geraniol Acetyltransferase (GAAT) | Cymbopogon martinii (Palmarosa) | Geraniol, Acetyl-CoA | - | - | 300-700 | [2] |

| Geraniol/Citronellol Acetyltransferase (RhAAT1) | Rosa hybrida (Rose) | Geraniol | - | - | - | [3] |

| Citronellol | - | - | - | [3] | ||

| Nerol | - | - | - | [3] | ||

| 2-Phenylethyl alcohol | - | - | - | [3] |

Note: For RhAAT1, specific kinetic constants are not available in the cited literature; however, it exhibits a preference for geraniol over other alcohols.

Experimental Protocols

Protocol for Alcohol Acetyltransferase (AAT) Activity Assay in Plant Tissues

This protocol describes a method to measure the activity of geraniol acetyltransferase in plant tissues, such as flower petals.

1. Protein Extraction:

- Harvest fresh plant tissue (e.g., 1-2 g of rose petals) and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

- Transfer the powder to a pre-chilled tube and add 3-5 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, and 1% (w/v) polyvinylpolypyrrolidone (PVPP)).

- Vortex vigorously for 1-2 minutes and then incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 x g for 20 minutes at 4°C.

- Carefully collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 10 mM Geraniol (dissolved in a minimal amount of a suitable solvent like acetone or DMSO and then diluted in buffer)

- 0.5 mM Acetyl-CoA

- Crude protein extract (50-100 µg of total protein)

- Initiate the reaction by adding the acetyl-CoA.

- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding an equal volume of ice-cold hexane and vortexing vigorously to extract the this compound.

- Centrifuge at 5,000 x g for 5 minutes to separate the phases.

- Analyze the hexane phase by GC-MS.

3. Quantification:

- Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.

- Calculate the specific activity of the enzyme as nmol of product formed per minute per mg of protein.

Protocol for GC-MS Analysis of Geraniol and this compound

This protocol outlines a general method for the extraction and quantification of geraniol and this compound from plant tissues.

1. Sample Preparation and Extraction:

- Weigh approximately 100-200 mg of fresh plant tissue and freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder.

- Transfer the powder to a glass vial and add 1 mL of hexane (or another suitable organic solvent like ethyl acetate) containing an internal standard (e.g., 10 µg/mL of nonyl acetate or another compound not present in the sample).

- Vortex the mixture for 1 minute and then incubate at room temperature for 1-2 hours with gentle agitation.

- Centrifuge at 3,000 x g for 10 minutes.

- Transfer the supernatant (hexane extract) to a new vial for GC-MS analysis.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

- Mass Spectrometer (MS) Conditions:

- Ion Source Temperature: 230°C.

- Electron Ionization Energy: 70 eV.

- Scan Range: m/z 40-400.

3. Data Analysis:

- Identify geraniol and this compound based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

- Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound in plants.

Caption: Experimental workflow for AAT activity assay.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving the concerted action of enzymes from the terpene synthase and acyltransferase families. This technical guide has provided a comprehensive overview of this pathway, from its precursors to the final esterification step. The included quantitative data and detailed experimental protocols offer a practical resource for researchers aiming to study and manipulate this important metabolic route. Further research into the regulation of the key enzymes and the identification of novel AATs with diverse substrate specificities will undoubtedly open new avenues for the production of valuable natural products in the future.

References

- 1. Biochemical and Kinetic Characterization of the Eukaryotic Phosphotransacetylase Class IIa Enzyme from Phytophthora ramorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Geranyl Acetate from Geraniol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Geranyl acetate, a monoterpene ester, is a significant compound in the fragrance, flavor, and pharmaceutical industries, valued for its characteristic fruity, floral aroma and potential therapeutic properties. This technical guide provides a comprehensive overview of the primary chemical synthesis routes for producing this compound from its precursor, geraniol. The focus is on providing detailed experimental protocols, comparative data on various synthetic methodologies, and a clear visualization of the reaction pathways and experimental workflows.

Introduction to Synthetic Strategies

The conversion of geraniol to this compound is fundamentally an esterification reaction. The primary methods employed for this synthesis can be broadly categorized into two main approaches: traditional chemical catalysis and biocatalysis.

-

Chemical Catalysis: This conventional approach utilizes acid or base catalysts to facilitate the reaction between geraniol and an acyl donor. Common acyl donors include acetic acid and acetic anhydride. While effective, these methods can sometimes require harsh reaction conditions and may lead to the formation of byproducts.[1][2]

-

Biocatalysis (Enzymatic Synthesis): This method employs enzymes, typically lipases, as catalysts.[1][3] It is considered a "green" alternative due to its high selectivity, milder reaction conditions, and reduced environmental impact.[3] The reaction can be performed via direct esterification with acetic acid or through transesterification with other acetate esters like ethyl acetate or vinyl acetate.[1][4][5]

Comparative Data on Synthetic Methods

The choice of synthetic route often depends on the desired yield, purity, cost-effectiveness, and environmental considerations. The following tables summarize quantitative data from various reported methods for the synthesis of this compound.

Table 1: Enzymatic Synthesis of this compound

| Catalyst | Acyl Donor | Molar Ratio (Geraniol:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Novozyme 435 (Candida antarctica lipase B) | Ethyl Acetate | 1:7 | 60 | 2 | 83% conversion, 100% selectivity | [5] |

| Pseudomonas fluorescens lipase | Vinyl Acetate | (Solvent) | 30 | 3 | up to 99% yield | [1] |

| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Acetic Acid | 1:1 | 35 | 4 | 80-100% yield | [6] |

| Immobilized Rhizomucor miehei lipase | Ethyl Acetate | 1:1 to 1:6 | 55 | - | - | [4] |

| Lipozyme 435 | Acetic Anhydride | 1:5 (ester to geraniol) | 80 | 1 | 85% conversion (Microwave-assisted) | [7][8][9] |

| Lipozyme 435 | Methyl Acetoacetate | 1:6 | 70 | 0.5 | 95% conversion (Microwave-assisted with methanol removal) | [7][8][9] |

Table 2: Chemical Synthesis of this compound

| Catalyst | Acyl Donor | Molar Ratio (Geraniol:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Concentrated Sulfuric Acid | Acetic Acid | - | - | - | Traditional method, specifics vary | [1] |

| NaOH (5% w/w) | Isobutyric Acid* | 1:1.1 | 80 | 24 | - | [2] |

| SO₄²⁻/TiO₂-SiO₂ Solid Superacid | Acetic Anhydride | 1:1 to 1:1.5 (mass ratio) | 50-60 | 0.5-1.5 | High yield | [10] |

| Lewatit® GF 101 (Ion Exchange Resin) | Acetic Anhydride | 1:4 | 40 | 1.17 | 98.28% conversion, 96.48% selectivity | [11] |

Note: While this reference uses isobutyric acid, it demonstrates the principle of base-catalyzed esterification of geraniol.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Enzymatic Synthesis via Transesterification using Novozyme 435

This protocol is based on the transesterification of geraniol with ethyl acetate catalyzed by immobilized Candida antarctica lipase B (Novozyme 435) in a solvent-free system.[5]

Materials:

-

Geraniol (98% purity)

-

Ethyl acetate (analytical grade)

-

Novozyme 435 (immobilized lipase)

-

Heptane (for gas chromatography analysis)

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed batch reactor with magnetic stirrer and temperature control

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-INNOWAX)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a jacketed batch reactor, add geraniol and ethyl acetate in a molar ratio of 1:7.

-

Catalyst Addition: Add Novozyme 435 to the reaction mixture at a concentration of 12.7 g/L.

-

Reaction Conditions: Heat the mixture to 60°C and maintain constant stirring.

-

Monitoring: Withdraw samples at regular intervals. Dilute the samples with a suitable solvent like heptane and analyze by gas chromatography to monitor the conversion of geraniol.

-

Reaction Termination: After 2 hours (or upon reaching desired conversion), stop the reaction by filtering out the immobilized enzyme.

-

Purification: The excess ethyl acetate can be removed under reduced pressure using a rotary evaporator. The resulting product is this compound. Further purification can be achieved by vacuum distillation.[1]

Protocol 2: Chemical Synthesis using a Solid Superacid Catalyst

This protocol describes the synthesis of this compound from geraniol and acetic anhydride using a SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst.[10]

Materials:

-

Natural geraniol (90-95% purity)

-

Acetic anhydride (>99% purity)

-

SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst

-

Petroleum ether

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer and heating mantle

-

Condenser

-

Vacuum distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, add geraniol and acetic anhydride in a mass ratio of 1:1 to 1:1.5.

-

Catalyst Addition: Add the SO₄²⁻/TiO₂-SiO₂ solid superacid catalyst, amounting to 0.5-3% of the total mass of geraniol and acetic anhydride.

-

Reaction Conditions: Heat the mixture to 50-60°C under a nitrogen atmosphere with constant stirring for 0.5 to 1.5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be separated by filtration.

-

Purification: The filtrate is subjected to vacuum distillation to remove unreacted acetic anhydride and acetic acid formed during the reaction. The crude product can be further purified by washing with a saturated sodium bicarbonate solution, followed by drying over anhydrous sodium sulfate and a final vacuum distillation to yield pure this compound.

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: General reaction scheme for the synthesis of this compound.

References

- 1. Lipase-Catalyzed Transesterification Synthesis of this compound in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 2. scitepress.org [scitepress.org]

- 3. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]

- 8. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105906504A - Method for preparing natural this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Geranyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl acetate is an acyclic monoterpenoid ester that is a prominent constituent of many essential oils, including those from citronella, palmarosa, lemongrass, and geranium.[1][2] It is widely utilized in the fragrance and flavor industries for its characteristic sweet, floral, and fruity aroma, reminiscent of rose and lavender.[3][4] Beyond its olfactory properties, this compound has garnered scientific interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activities.

Chemical Identity and Structure

This compound is the acetate ester of geraniol. Its chemical structure and identifying information are fundamental to its scientific application.

| Identifier | Value |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[4] |

| Synonyms | Geraniol acetate, Geranyl ethanoate, trans-3,7-Dimethyl-2,6-octadien-1-yl acetate |

| Chemical Formula | C₁₂H₂₀O₂[3] |

| Molecular Weight | 196.29 g/mol [4] |

| CAS Number | 105-87-3[5] |

| Chemical Structure |  |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various fields. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Odor | Sweet, floral, fruity, rose-like | [3][7] |

| Boiling Point | 236–245 °C (with decomposition) | [3][4][5][8] |

| Melting Point | < 25 °C | [3][5] |

| Density | ~0.916 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.460 - 1.464 | [8] |

| Vapor Pressure | ~0.02 - 0.07 mmHg at 20-25 °C | [9][10] |

| Flash Point | > 93.3 °C (> 200 °F) | [10][11] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and oils.[5][7] | |

| log Kow (Octanol/Water Partition Coefficient) | 4.04 | [4] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of an ester and a monoterpene.

-

Stability : It is stable under neutral pH conditions but is susceptible to hydrolysis in alkaline environments, which breaks the ester bond to yield geraniol and acetic acid.[9] It is also sensitive to light and should be stored in cool conditions to prevent photo-oxidation.[9]

-

Hydrolysis : The ester linkage can be cleaved through acid- or base-catalyzed hydrolysis. Enzymatic hydrolysis, for instance by this compound esterase, also plays a role in its natural biotransformation.

-

Oxidation : The double bonds in the geranyl backbone are susceptible to oxidation. Photooxidation can lead to the formation of epoxides and hydroperoxides.[12] It is incompatible with strong oxidizing agents.[11]

-

Reactivity with Other Compounds : this compound is used as a precursor in the synthesis of other molecules, such as geranylgeraniol.[13][14]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the properties of this compound.

Synthesis of this compound via Lipase-Catalyzed Transesterification

This protocol describes a common and environmentally friendly method for synthesizing this compound.

Materials:

-

Geraniol (high purity)

-

Vinyl acetate (acyl donor and solvent)

-

Immobilized lipase (e.g., from Pseudomonas fluorescens)

-

n-Hexane (for purification)

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

In a sealed reaction vessel, combine geraniol and an excess of vinyl acetate.

-

Add the immobilized lipase to the mixture (e.g., 1-5% w/w of substrates).

-

The reaction is typically carried out at a controlled temperature, for example, 30°C, with constant agitation to ensure effective mass transfer.[15]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

-

Once the desired conversion is achieved (e.g., >95%), stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.

-

Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used as the eluent to separate the this compound from any remaining starting material or byproducts.[3]

-

Combine the fractions containing pure this compound (identified by thin-layer chromatography) and evaporate the solvent to yield the final product.

Determination of Density (ISO 279:1998)

This protocol outlines the reference method for determining the relative density of essential oils and related aromatic compounds.[5][7]

Apparatus:

-

Pycnometer

-

Analytical balance (accurate to 0.1 mg)

-

Water bath maintained at 20 ± 0.2 °C

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty.

-

Fill the pycnometer with freshly boiled and cooled distilled water and place it in the water bath to equilibrate to 20 °C.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer, then fill it with the this compound sample.

-

Equilibrate the filled pycnometer in the water bath at 20 °C.

-

Adjust the sample to the calibration mark, dry the exterior, and weigh it.

-

The relative density is calculated as the ratio of the mass of the this compound to the mass of the water.

Determination of Refractive Index

The refractive index is a key parameter for quality control of fragrance ingredients.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism (maintained at 20 ± 0.1 °C)

-

Sodium light source (D-line, 589 nm)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the sample to thermally equilibrate for a few minutes.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

Determination of Water Solubility (OECD Guideline 105)